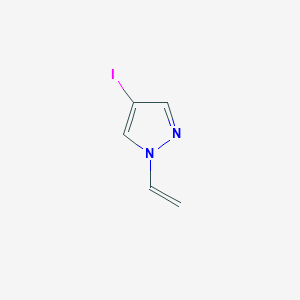

4-Iodo-1-vinyl-1H-pyrazole

Overview

Description

4-Iodo-1-vinyl-1H-pyrazole is a valuable intermediate for the synthesis of biologically active compounds . It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .

Synthesis Analysis

Pyrazole synthesis involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine affords a wide variety of pyrazoles .Molecular Structure Analysis

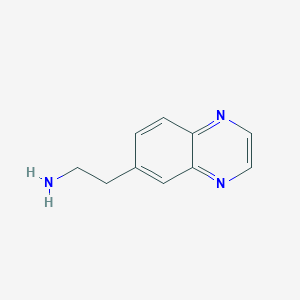

The molecular structure of this compound is represented by the linear formula C5H5IN2 . The InChI code is 1S/C5H5IN2/c1-2-8-4-5(6)3-7-8/h2-4H,1H2 .Chemical Reactions Analysis

This compound undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . It also participates in various chemical reactions such as Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its molecular weight is 220.01 . The melting point range is 108 - 110 °C / 226.4 - 230 °F .Scientific Research Applications

Antibacterial Agents and DNA Gyrase Inhibitors

A series of pyrazole derivatives, including those related to 4-Iodo-1-vinyl-1H-pyrazole, have been synthesized and evaluated for their antibacterial activity and inhibition against DNA gyrase and topoisomerase IV. These compounds have shown potent activity against clinically isolated quinolone- or coumarin-resistant Gram-positive strains, highlighting their potential as novel antibacterial agents (Tanitame et al., 2004).

Catalysts for Carbon-Carbon Bond Formation

Pyrazole and benzothiazole palladacycles, potentially involving this compound derivatives, have been identified as stable and efficient catalysts for carbon-carbon bond formation, including the Heck vinylation of aryl iodides. These catalysts demonstrate high thermal stability and are not sensitive to moisture and air, offering significant advantages for synthetic chemistry applications (Gai et al., 2000).

Synthesis of Polyfunctional Pyrazoles

A one-pot, three-component approach has been developed for the synthesis of 3,4,5-trisubstituted 1H-pyrazoles, potentially including this compound, via a simple reaction of vinyl azide, aldehyde, and tosylhydrazine. This method allows for regioselective construction of polyfunctional pyrazoles with moderate to excellent yields, demonstrating the versatility of this compound in synthetic organic chemistry (Zhang et al., 2013).

Green Synthesis and Functionalization

The green iodination of pyrazoles, including methods that could potentially apply to this compound, involves a practical and environmentally friendly process using iodine and hydrogen peroxide in water. This approach generates water as the only by-product, highlighting a sustainable pathway for the functionalization of pyrazole derivatives (Kim et al., 2008).

Polymeric and Supramolecular Applications

Investigations into polymeric and supramolecular materials have demonstrated that pyrazole derivatives can be incorporated into complex structures for the controlled switching of functional properties. For example, poly(4-vinyl pyridine) has been used in combination with other components to tailor hierarchical order-disorder and order-order transitions, potentially relevant for materials incorporating this compound (Ruokolainen et al., 1998).

Mechanism of Action

Target of Action

The primary targets of 4-Iodo-1-vinyl-1H-pyrazole are Alcohol dehydrogenase 1C, Alcohol dehydrogenase 1B, Alcohol dehydrogenase 1A in humans, and Mycocyclosin synthase in Mycobacterium tuberculosis . These enzymes play crucial roles in metabolic processes.

Biochemical Pathways

It’s known that the compound interacts with enzymes involved in alcohol metabolism and mycocyclosin synthesis .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .

Future Directions

Pyrazoles, including 4-Iodo-1-vinyl-1H-pyrazole, hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They have garnered substantial interest from researchers due to their diverse biological activities . Future research will likely continue to explore the synthesis of pyrazole derivatives and their applications .

Biochemical Analysis

Biochemical Properties

4-Iodo-1-vinyl-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the key interactions is with alcohol dehydrogenase enzymes, including alcohol dehydrogenase 1A, 1B, and 1C . These enzymes are involved in the oxidation of alcohols to aldehydes or ketones, and the presence of this compound can influence their activity. Additionally, this compound interacts with mycocyclosin synthase, an enzyme involved in the biosynthesis of mycocyclosin, a compound produced by Mycobacterium tuberculosis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the activity of alcohol dehydrogenase enzymes, which play a crucial role in cellular metabolism . By modulating the activity of these enzymes, this compound can alter the metabolic flux within cells, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can bind to the active sites of enzymes, such as alcohol dehydrogenase, inhibiting or activating their activity . This binding can lead to changes in the enzyme’s conformation and function, ultimately affecting the biochemical pathways in which the enzyme is involved. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxidizing agents . Long-term exposure to this compound can lead to changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . It is important to determine the threshold dose that maximizes the compound’s beneficial effects while minimizing its adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to alcohol metabolism. The compound interacts with alcohol dehydrogenase enzymes, influencing the oxidation of alcohols to aldehydes or ketones . This interaction can affect the overall metabolic flux within cells, leading to changes in the levels of metabolites and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . The transport and distribution of this compound are crucial for its biological activity and effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name |

1-ethenyl-4-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2/c1-2-8-4-5(6)3-7-8/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUGBGHFOYSENG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653234 | |

| Record name | 1-Ethenyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1175788-58-5 | |

| Record name | 1-Ethenyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethenyl-4-iodo-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-Dimethylphenyl)sulfonyl]acetic acid ethyl ester](/img/structure/B1497501.png)